molecular formula C19H24FN3O2S B2510286 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide CAS No. 903253-88-3

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B2510286
CAS No.: 903253-88-3
M. Wt: 377.48
InChI Key: QUGCHJOJTPQQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpiperazine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluorophenyl-2-chloroethylamine: This intermediate is synthesized by reacting 4-fluoroaniline with 2-chloroethylamine under controlled conditions.

    Formation of 4-methylpiperazine: This compound is prepared by reacting piperazine with methyl iodide.

    Coupling Reaction: The final step involves coupling 4-fluorophenyl-2-chloroethylamine with 4-methylpiperazine in the presence of a base, followed by sulfonation with benzenesulfonyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
  • N-[2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
  • N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide

Uniqueness

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C21H28FN3O3S
  • Molecular Weight : 403.54 g/mol
PropertyValue
Molecular FormulaC21H28FN3O3S
Molecular Weight403.54 g/mol
CAS Number903251-88-7

The primary biological activity of this compound is attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction modulates neurotransmitter release and uptake, influencing various physiological processes such as mood regulation and cognitive function .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticonvulsant Activity : It has been tested for anticonvulsant properties, showing protective effects in animal models against seizures induced by maximal electroshock (MES) at specific doses .
  • Antitumor Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. For instance, it has shown IC50 values comparable to standard chemotherapeutic agents .
  • Psychotropic Effects : Due to its receptor-binding profile, the compound is being investigated for its potential use in treating psychiatric disorders such as anxiety and depression.

Case Studies

  • Anticonvulsant Study : In a study involving the MES test, the compound provided significant protection at doses of 100 mg/kg and 300 mg/kg. The results indicated a delayed onset of action for more lipophilic derivatives, suggesting a potential mechanism related to tissue distribution .
  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells, revealing an IC50 value of approximately 15 µM, which is competitive with established treatments like Tamoxifen. The mechanism involved increased p53 expression and caspase-3 activation, leading to apoptosis in cancer cells .

Table 2: Biological Activity Summary

Activity TypeModel/Cell LineIC50 ValueReference
AnticonvulsantMES Test100 mg/kg
AntitumorMCF-715 µM
PsychotropicVariousN/A

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2S/c1-22-11-13-23(14-12-22)19(16-7-9-17(20)10-8-16)15-21-26(24,25)18-5-3-2-4-6-18/h2-10,19,21H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGCHJOJTPQQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.